molecular formula C17H13BrN4O2 B11313432 N-(3-bromophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide

N-(3-bromophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide

Cat. No.: B11313432
M. Wt: 385.2 g/mol
InChI Key: YRXYBHOHPSZWTR-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a bromophenyl group and a triazine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction using bromobenzene and a suitable catalyst.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors and automated systems for efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(3-bromophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Agriculture: Triazine derivatives are known for their herbicidal properties, and this compound may be investigated for similar applications.

    Materials Science: The compound’s structural properties may make it suitable for use in the development of advanced materials.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The bromophenyl group and triazine ring may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide is unique due to the presence of the bromophenyl group, which may impart distinct chemical and biological properties compared to its chloro- and fluoro- analogs.

Properties

Molecular Formula

C17H13BrN4O2

Molecular Weight

385.2 g/mol

IUPAC Name

N-(3-bromophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2-yl)acetamide

InChI

InChI=1S/C17H13BrN4O2/c18-13-7-4-8-14(9-13)20-16(23)11-22-17(24)21-15(10-19-22)12-5-2-1-3-6-12/h1-10H,11H2,(H,20,23)

InChI Key

YRXYBHOHPSZWTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)N(N=C2)CC(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

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